molecular formula C8H9BO4 B595939 5-Borono-2-methylbenzoic acid CAS No. 1256346-18-5

5-Borono-2-methylbenzoic acid

Cat. No.: B595939
CAS No.: 1256346-18-5
M. Wt: 179.966
InChI Key: YFXACZJIMXASRO-UHFFFAOYSA-N
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Description

5-Borono-2-methylbenzoic acid, with the chemical formula C8H9BO4, is a compound known for its applications in organic synthesis. This white crystalline solid is characterized by its boronic acid and carboxylic acid functional groups . It is commonly used in various chemical reactions, particularly in the field of organic chemistry.

Scientific Research Applications

5-Borono-2-methylbenzoic acid has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified as GHS07, indicating that it may cause skin irritation, eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Borono-2-methylbenzoic acid typically involves the reaction of 2-methylbenzoic acid with boron reagents under specific conditions. One common method includes the use of boronic acid derivatives in the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves scalable processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Borono-2-methylbenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Borono-2-methylbenzoic acid involves its interaction with various molecular targets and pathways. In Suzuki–Miyaura coupling reactions, the compound acts as a boronic acid reagent, participating in the transmetalation step where it transfers its organic group to a palladium catalyst. This process is crucial for the formation of carbon-carbon bonds in the final product .

Comparison with Similar Compounds

Uniqueness: 5-Borono-2-methylbenzoic acid is unique due to its boronic acid functional group, which makes it particularly useful in Suzuki–Miyaura coupling reactions. This functional group allows for the formation of stable carbon-carbon bonds, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

5-borono-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXACZJIMXASRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681654
Record name 5-Borono-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256346-18-5
Record name 5-Borono-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256346-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Borono-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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